(3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)(morpholino)methanone
Description
This compound belongs to the thieno[2,3-b]pyridine family, characterized by a fused thiophene-pyridine core. Though direct synthesis data for this compound are absent in the provided evidence, analogous synthetic routes (e.g., ω-bromoacetophenone reactions in DMF/KOH or piperidine-mediated cyclization) suggest feasible preparation methods .
Properties
IUPAC Name |
[3-amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-24-13-4-2-12(3-5-13)15-7-6-14-16(20)17(26-18(14)21-15)19(23)22-8-10-25-11-9-22/h2-7H,8-11,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMVPUBZXSFQCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)N4CCOCC4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)(morpholino)methanone typically involves multi-step organic synthesis. One common approach includes the following steps:
Formation of the Thienopyridine Core: This can be achieved by cyclization reactions involving appropriate starting materials such as 2-aminothiophene derivatives and pyridine carboxylic acids.
Substitution Reactions: Introduction of the 4-methoxyphenyl group can be done through electrophilic aromatic substitution reactions.
Amination: The amino group is introduced via nucleophilic substitution reactions.
Morpholino Group Addition: The morpholino group is added through nucleophilic substitution reactions involving morpholine and suitable leaving groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)(morpholino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of thieno[2,3-b]pyridine derivatives, including the compound .
Case Study: Inhibition of Cancer Cell Proliferation
A study demonstrated that derivatives of thieno[2,3-b]pyridine exhibited significant antiproliferative activity against various cancer cell lines. The compound showed promising results in inhibiting the growth of breast cancer cells (MDA-MB-468), causing a notable arrest in the G2/M phase of the cell cycle. Specifically, administration of this compound led to a 77% reduction in tumor growth in xenograft models without causing significant weight loss in subjects .
Neuropharmacological Applications
The thieno[2,3-b]pyridine scaffold has also been investigated for its neuropharmacological properties.
Case Study: Potential Neuroprotective Effects
Research indicates that compounds with this scaffold may exhibit neuroprotective effects by modulating neurotransmitter systems or through antioxidant mechanisms. For instance, derivatives have shown promise in reducing oxidative stress markers in neuronal cell cultures, suggesting potential applications in neurodegenerative disorders .
Synthetic Methodologies
The synthesis of (3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)(morpholino)methanone typically involves multi-step reactions starting from readily available precursors.
General Synthetic Route
- Formation of Thieno[2,3-b]pyridine Core : Utilizing a Pictet–Spengler reaction to construct the heterocyclic framework.
- Substitution Reactions : Introducing functional groups such as morpholino and methoxyphenyl through nucleophilic substitution.
- Final Derivatization : Modifying amine groups to achieve desired pharmacological properties.
This synthetic flexibility allows for the exploration of structure-activity relationships (SAR) that can enhance efficacy and selectivity against specific biological targets.
Mechanism of Action
The mechanism of action of (3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)(morpholino)methanone involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can lead to the suppression of cell growth and proliferation, making it a potential candidate for anti-cancer therapies.
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
- Morpholino Methanone vs. Aromatic Groups: The morpholino group (electron-donating, polar) contrasts with bromophenyl (e.g., 3-amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-ylmethanone, MW: 439.33) or phenyl groups (e.g., compound 6b, MW: 449.32) .
Physicochemical Properties
- Melting Points and Solubility: Analogs with bromobenzofuran (e.g., 6b, MP: 260–262°C) and bromophenyl groups (e.g., compound in ) exhibit high melting points due to aromatic stacking. The morpholino group’s flexibility may reduce crystallinity, lowering the melting point relative to these analogs . Morpholino’s polarity likely enhances aqueous solubility compared to brominated or trifluoromethylated derivatives, aligning with trends observed in pyrimidin-2-amines () .
Tabulated Comparison of Key Analogs
Research Findings and Implications
- Electronic Modulation: The 4-methoxyphenyl group donates electrons via resonance, stabilizing the thienopyridine core. Morpholino’s electron-rich nature may further enhance this effect, contrasting with bromine’s electron-withdrawing properties .
- Biological Relevance: Morpholino-containing compounds (e.g., –7) are prevalent in kinase inhibitors, suggesting the target compound could serve as a scaffold for anticancer or antimicrobial agents .
Biological Activity
The compound (3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)(morpholino)methanone , also known by its CAS number 625377-34-6, is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 342.43 g/mol. Its structure features a thieno[2,3-b]pyridine core substituted with an amino group and a methoxyphenyl group, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit various biological activities, including:
- Anticancer Activity : Studies have shown that thienopyridine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of critical survival pathways.
- Neuroprotective Effects : Some derivatives have been reported to protect neuronal cells from oxidative stress and apoptosis.
- Antimicrobial Properties : Certain thienopyridine compounds demonstrate activity against bacterial strains, suggesting potential for development as antimicrobial agents.
Case Studies and Research Findings
-
Anticancer Activity :
- A study published in the Journal of Medicinal Chemistry evaluated the cytotoxicity of thieno[2,3-b]pyridine derivatives against various cancer cell lines. The results indicated that modifications on the phenyl ring significantly influenced the potency of these compounds against cancer cells (IC50 values in the nanomolar range) .
- Neuroprotective Effects :
- Antimicrobial Properties :
Data Tables
The biological activity of This compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Activation of apoptotic pathways through modulation of Bcl-2 family proteins has been reported.
- Oxidative Stress Modulation : The ability to reduce reactive oxygen species (ROS) levels contributes to its neuroprotective effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
